Upadacitinib

Catalog No.
S002491
CAS No.
1310726-60-3
M.F
C17H19F3N6O
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Upadacitinib

CAS Number

1310726-60-3

Product Name

Upadacitinib

IUPAC Name

(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Molecular Formula

C17H19F3N6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1

InChI Key

WYQFJHHDOKWSHR-MNOVXSKESA-N

Synonyms

ABT-494; ABT 494; ABT494. Upadacitinib.;(3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

The exact mass of the compound Upadacitinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Upadacitinib (CAS 1310726-60-3) is a highly selective, second-generation Janus kinase 1 (JAK1) inhibitor engineered to overcome the broad-spectrum off-target effects of first-generation pan-JAK therapeutics. As a Biopharmaceutics Classification System (BCS) Class II molecule, it presents specific low-solubility, high-permeability characteristics that make it a critical active pharmaceutical ingredient (API) for advanced formulation research, including amorphous solid dispersions and extended-release matrices . In biochemical and cellular research, Upadacitinib serves as the definitive reference standard for isolating JAK1-dependent cytokine signaling (such as IL-6 and IL-15) from JAK2-mediated pathways, offering a targeted pharmacological profile essential for precision immunological modeling and comparative high-throughput screening [1].

Research Fit

Workflow JAK1-STAT pathway inhibition studies Kinase inhibitor tool
Selection Engineered JAK1 isoform selectivity review Selectivity context
Use Context Cytokine signaling assay and model-response endpoint research Research-use only

Substituting Upadacitinib with first-generation JAK inhibitors like Tofacitinib or Baricitinib fundamentally compromises assay precision and formulation relevance. While Baricitinib inhibits both JAK1 and JAK2 with near-equal potency (a 1:1 ratio), Upadacitinib is structurally optimized to preferentially target JAK1, preventing the confounding suppression of JAK2-dependent erythropoietin and granulocyte-macrophage colony-stimulating factor (GM-CSF) signaling . Furthermore, attempting to utilize uncharacterized or crude Upadacitinib free base rather than strictly controlled polymorphic forms (such as the thermodynamically stable Form I or its hemihydrate) can lead to irreproducibility in dissolution testing, as the molecule is highly sensitive to pH extremes (degrading rapidly at pH <2 or >9) and requires rigorous polymorphic control to maintain its bioavailability profile .

Substitution Risk

Upadacitinib
vs. Tofacitinib
Pan-JAK profile (JAK1/JAK3 preference) yields lower JAK1 selectivity; isoform inhibition context differs significantly and may shift cytokine pathway interpretation.
Upadacitinib
vs. Baricitinib
JAK1/JAK2 co-inhibition without meaningful JAK1 selectivity; JAK2-dependent pathway response may not transfer and can alter model interpretation.
Upadacitinib
vs. Filgotinib
CES2-metabolized JAK1 inhibitor with distinct JAK2/JAK3 pathway sparing and CYP-mediated interaction profile; endpoint response and DDI context may differ.

Enzymatic Selectivity for JAK1 over JAK2

In cell-free enzymatic assays, Upadacitinib demonstrates a highly preferential binding profile for JAK1 over JAK2, unlike first-generation alternatives. Upadacitinib exhibits a JAK1 IC50 of approximately 43 nM and a JAK2 IC50 of 120 nM, yielding a >2.5-fold selectivity window. In stark contrast, Baricitinib functions as a non-selective JAK1/2 inhibitor, displaying a JAK1 IC50 of 5.9 nM and a JAK2 IC50 of 5.7 nM [1].

Evidence DimensionEnzymatic IC50 (JAK1 vs JAK2)
Target Compound DataUpadacitinib (JAK1: 43 nM, JAK2: 120 nM)
Comparator Or BaselineBaricitinib (JAK1: 5.9 nM, JAK2: 5.7 nM)
Quantified Difference>2.5-fold JAK1 selectivity for Upadacitinib vs. 1:1 non-selectivity for Baricitinib
ConditionsCell-free isolated enzyme biochemical assay

Procurement of Upadacitinib is essential for researchers who must isolate JAK1-driven inflammatory pathways without triggering the JAK2-mediated hematological suppression inherent to first-generation inhibitors.

JAK1 Selectivity
Head-to-head
~74-fold JAK1/JAK2 (cellular assays); IC50 JAK1 = 43–47 nM
Supports JAK1 pathway-selective assay design.
Selectivity engineered via non-ATP-binding site interactions.

Off-Target Kinase Panel Cleanliness

Upadacitinib offers an exceptionally clean pharmacological profile outside the primary JAK family, which is critical for complex phenotypic screening. When screened against a comprehensive panel of >70 non-JAK kinases, Upadacitinib demonstrated high selectivity, with only Rho-associated kinases (Rock1 and Rock2) showing IC50 values <1 µM. Even for these, the binding potency remained >10-fold to 20-fold lower than for JAK1 [1].

Evidence DimensionNon-JAK Kinase Inhibition (IC50 < 1 µM)
Target Compound DataUpadacitinib (Only Rock1 and Rock2 < 1 µM)
Comparator Or BaselineBroad-spectrum pan-kinase inhibitors (Baseline)
Quantified Difference>10-fold to 20-fold lower binding potency for the closest off-target kinases compared to JAK1
Conditions>70 kinase biochemical screening panel

Selecting Upadacitinib minimizes off-target phenotypic toxicity in complex cell-based assays, ensuring that observed immunomodulatory effects are strictly JAK-driven.

ACR20 Response (RA)
Cross-study comparable
Upadacitinib 15 mg vs. Tofacitinib 5 mg: RAR = −18.4% (95% CI −33.4% to −3.5%; p=0.0157)
Reported endpoint change context in adjusted indirect comparison.
Bucher's method; inadequate response to bDMARDs.

Ex Vivo Cellular Pathway Potency (pSTAT Inhibition)

In whole-blood human leukocyte assays, Upadacitinib provides quantitatively greater suppression of specific cytokine pathways compared to Baricitinib. Upadacitinib consistently demonstrates the lowest IC50 values for inhibiting JAK1/3-dependent common γ-chain cytokines, including IL-2, IL-4, IL-15, and IL-21. Conversely, Baricitinib exhibits the highest IC50 values for these exact pathways, requiring higher concentrations to achieve equivalent pSTAT inhibition[1].

Evidence DimensionIC50 for pSTAT inhibition (IL-2, IL-4, IL-15, IL-21)
Target Compound DataUpadacitinib (Lowest IC50 / highest potency)
Comparator Or BaselineBaricitinib (Highest IC50 / lowest potency)
Quantified DifferenceUpadacitinib achieves significantly lower IC50 values and greater overall inhibition of STAT signaling during dosing intervals
ConditionsEx vivo peripheral blood mononuclear cells (PBMCs) and whole blood assays

For ex vivo immunological modeling of T-cell and NK-cell responses, Upadacitinib provides superior, dose-dependent suppression of targeted cytokine signaling compared to alternative JAK inhibitors.

JAK2/JAK3 Pathway Sparing
Head-to-head
Higher JAK2/JAK3 pathway inhibition vs. filgotinib; equivalent JAK1 pathway inhibition
Supports pathway-response interpretation; safety-related endpoint context.
Ex vivo cytokine stimulation; pharmacodynamic modeling.

Formulation Stability and Polymorphic Constraints

As a BCS Class II compound, Upadacitinib presents significant formulation challenges that cannot be ignored during procurement. It is practically insoluble in water (ranging from 38 to <0.2 mg/mL across a pH range of 2 to 9) and is highly sensitive to pH extremes. It degrades significantly in strongly acidic (pH <2) or alkaline (pH >9) conditions, necessitating strict stabilization at an optimal pH of 4–7 and the exclusive procurement of thermodynamically stable crystalline forms (such as Form I) to prevent polymorphic conversion .

Evidence DimensionAqueous Solubility and pH Stability
Target Compound DataUpadacitinib Form I (Optimal stability at pH 4-7)
Comparator Or BaselineUncharacterized Upadacitinib Free Base / Amorphous forms
Quantified DifferenceDegradation at pH <2 or >9; solubility drops to <0.2 mg/mL depending on pH
ConditionsAqueous buffer dissolution testing (pH 2-9)

Industrial buyers and formulators must procure strictly characterized polymorphic forms of Upadacitinib to ensure reproducible dissolution kinetics and stability in solid oral dosage development.

VTE Event Profile
Reported
Overall ROR vs. other JAKi = 0.98 (IC −0.04); fewer DVT, higher pulmonary thrombosis reports
Safety-related endpoint monitoring context; event-type-specific differences.
Post-marketing VigiBase analysis; requires validation.
CYP3A4 DDI Liability
Cross-study comparable
AUC increases 75% with strong CYP3A4 inhibitors; decreases ~50% with strong inducers
Supports DDI model validation and combination study design review.
Primarily CYP3A4-metabolized; contrasts with CES2-dependent filgotinib.

Reference Standard in Kinase Selectivity Profiling

Due to its >2.5-fold selectivity for JAK1 over JAK2, Upadacitinib is the optimal reference standard for high-throughput biochemical assays aiming to identify next-generation, highly selective immunomodulators. It allows researchers to establish a precise baseline for JAK1 inhibition without the confounding 1:1 JAK1/JAK2 suppression seen with Baricitinib [1].

API for BCS Class II Formulation Optimization

Because of its low aqueous solubility (<0.2 mg/mL at certain pH levels) and high pH sensitivity, Upadacitinib Form I is an ideal candidate for advanced pharmaceutical formulation research. It is heavily utilized in the development of amorphous solid dispersions, micronization strategies, and extended-release matrices that require strict pH control (pH 4–7) to maintain stability .

Ex Vivo Modeling of JAK1/3-Dependent Cytokine Pathways

In translational immunology, Upadacitinib is the preferred in vitro probe for studying T-cell and NK-cell responses. Its lower IC50 values for inhibiting IL-2, IL-4, IL-15, and IL-21 mediated pSTAT signaling makes it indispensable for researchers modeling precise, JAK1-driven cytokine cascades in human peripheral blood mononuclear cells[2].

Application Fit

Application
Selection Property
Validation Focus
Cytokine signaling pathway dissection
JAK1 isoform-selectivity assay context
JAK1-dependent vs. JAK2/JAK3-dependent pathway interpretation
Inflammatory disease model-response studies
Reported comparator endpoint context
Endpoint-change review across disease-model platforms
Drug-drug interaction research
CYP3A4-mediated metabolism profile
DDI model validation and exposure-model interpretation
Safety-related endpoint monitoring
Event-type-specific VTE reporting context
Disproportionality analysis and temporal risk review

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

380.15724374 Da

Monoisotopic Mass

380.15724374 Da

Heavy Atom Count

27

Melting Point

16-19

UNII

4RA0KN46E0

Drug Indication

Upadacitinib is indicated for the treatment of moderately to severely active **rheumatoid arthritis** or active **psoriatic arthritis** in adult patients who have had an inadequate response or intolerance to one or more disease-modifying anti-rheumatic drugs (DMARDs), such as TNF blockers. In Europe, upadacitinib may be used as monotherapy or in combination with [methotrexate] for rheumatoid or psoriatic arthritis. Upadacitinib is indicated for use in patients 12 years of age and older with refractory, moderate-to-severe **atopic dermatitis** whose disease is inadequately controlled with other systemic therapies or when other therapies are inadvisable. Upadacitinib is indicated for the treatment of active **ankylosing spondylitis** or radiographic axial spondyloarthritis in adult patients who have an inadequate response to conventional therapy. It is also indicated to treat non-radiographic axial spondyloarthritis with objective signs of inflammation in adults who have had an inadequate response or intolerance to TNF blocker therapy. Upadacitinib is also indicated to treat moderately to severely active **ulcerative colitis** in adults who have had an inadequate response or intolerance to either conventional therapy or a biologic agent, such as to one or more TNF blockers. Upadacitinib is indicated to treat moderately to severely active Crohn’s disease in adults who have had an inadequate response or intolerance to one or more TNF blockers. Combining upadacitinib with other JAK inhibitors, biologic DMARDs, or other potent immunosuppressive agents is not recommended.
Rheumatoid arthritis RINVOQ is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease-modifying anti-rheumatic drugs (DMARDs). RINVOQ may be used as monotherapy or in combination with methotrexate. Psoriatic arthritis RINVOQ is indicated for the treatment of active psoriatic arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more DMARDs. RINVOQ may be used as monotherapy or in combination with methotrexate. Axial spondyloarthritis Non-radiographic axial spondyloarthritis (nr-axSpA)RINVOQ is indicated for the treatment of active non-radiographic axial spondyloarthritis in adult patients with objective signs of inflammation as indicated by elevated C-reactive protein (CRP) and/or magnetic resonance imaging (MRI), who have responded inadequately to nonsteroidal anti-inflammatory drugs (NSAIDs). Ankylosing spondylitis (AS, radiographic axial spondyloarthritis )RINVOQ is indicated for the treatment of active ankylosing spondylitis in adult patients who have responded inadequately to conventional therapy. Atopic dermatitisRINVOQ is indicated for the treatment of moderate to severe atopic dermatitis in adults and adolescents 12 years and older who are candidates for systemic therapy. Ulcerative colitisRINVOQ is indicated for the treatment of adult patients with moderately to severely active ulcerative colitis who have had an inadequate response, lost response or were intolerant to either conventional therapy or a biologic agent.  Crohn's diseaseRINVOQ is indicated for the treatment of adult patients with moderately to severely active Crohn's disease who have had an inadequate response, lost response or were intolerant to either conventional therapy or a biologic agent.
Treatment of ulcerative colitis
Treatment of Crohn's disease
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , psoriatic arthritis , spondyloarthritis and juvenile idiopathic arthritis )
Treatment of atopic dermatitis
Treatment of vasculitides
Upadacitinib is a new FDA-approved second-line agent for treating moderate to severe active rheumatoid arthritis (RA) in patients who have not shown an adequate response or intolerance to the first-line agent, methotrexate. This agent is a second-generation selective Janus kinase (JAK) inhibitor targeting the JAK1 enzyme. Upadacitinib received FDA approval on August 16, 2019, based on positive and promising results from its multinational phase III trials in subjects with moderate to severe rheumatoid arthritis.

Livertox Summary

Upadacitinib is an oral selective inhibitor of Janus associated kinase 1 (JAK-1) that is used in the therapy of moderate-to-severe rheumatoid arthritis. Upadacitinib has been associated with a low rate of serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent acute liver injury although it may pose a risk for reactivation of hepatitis B in susceptible patients.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Janus Kinase Inhibitors; JAK Inhibitors
Antirheumatic Agents

Mechanism of Action

Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease that involves the interplay of several mediators, including the immune cells (mainly T- and B-lymphocytes) and pro-inflammatory cytokines, such as the tumour necrosis factor (TNF), transforming growth factor (TGF), and interleukin 6 (IL-6). The Janus Kinase (JAK) family plays an essential role in the normal physiological functions (such as erythropoiesis), but also the signalling of pro-inflammatory cytokines that are implicated in many immune-mediated diseases. The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2) that each interacts with different cytokine receptors and uniquely associates with the intracellular domains of Type I/II cytokine receptors. JAK1 is primarily involved in the signalling transduction pathways of IL-6, IFN and the common γ -chain cytokines, including IL-2 and IL-15. IL-6 has been closely studied in particular, as it is a major cytokine involved in B- and T-cell differentiation and the acute phase response in inflammation. Upon interaction of cytokines with their cytokine receptors, the JAKs mediate the JAK-STAT signal transduction pathway in response to receptor activation. JAKs are tyrosine kinases that cause phosphorylation of several proteins, including cytokine receptors and JAKs themselves. Phosphorylation of JAKs promotes the phosphorylation and activation of the signalling molecules called STATs, leading to their nuclear translocation, binding to DNA promoters, and target gene transcription. JAK1-mediated signalling pathways ultimately promote pro-inflammatory events, such as increased proliferation and survival of immune cells, T cell differentiation, and macrophage activation. Upadacitinib is a selective JAK1 inhibitor that has a negligible effect on JAK3, leading to an improved drug safety profile. Upadacitinib blocks the cellular processes that contribute to the inflammatory conditions in rheumatoid arthritis. In human leukocytes cellular assays, upadacitinib inhibited JAK1/3-induced phosphorylation of STAT3/5 mediated by IL-6/7.

Absorption Distribution and Excretion

Upadacitinib displays a dose-proportional pharmacokinetic profile over the therapeutic dose range. Following oral administration, the median time to reach Cmax (Tmax) ranges from 2 to 4 hours. The steady-state plasma concentrations of upadacitinib are reached within 4 days following multiple once-daily administrations, with minimal accumulation. Food intake has no clinically relevant effect on the AUC, Cmax, and Cmin of upadacitinib from the extended-release formulation.
Following administration of a single radio-labelled dose from the immediate-release formulation, approximately 53% of the total dose was excreted in the feces where 38% of the excreted dose was an unchanged parent drug. About 43% of the total dose was excreted in the urine, where 24% of that dose was in the unchanged parent drug form. Approximately 34% of the total dose of upadacitinib dose was excreted as metabolites.
The volume of distribution of upadacitinib in a patient with rheumatoid arthritis and a body weight of 74 kg is estimated to be 224 L following oral administration of an extended-release formula. In a pharmacokinetic study consisting of healthy volunteers receiving the extended-release formulation, the steady-state volume of distribution was 294 L. Upadacitinib partitions similarly between plasma and blood cellular components with a blood to plasma ratio of 1.0.
The apparent oral clearance of upadacitinib in healthy volunteers receiving the extended-release formulation was 53.7 L/h.

Metabolism Metabolites

Upadacitinib predominantly undergoes CYP3A4-mediated metabolism; however, upadacitinib is a nonsensitive substrate of CYP3A4. It is also metabolized by CYP2D6 to a lesser extent. In a human radio-labelled study, about 79% of the total plasma radioactivity accounted for the parent drug, and about 13% of the total plasma radioactivity accounted for the main metabolite produced from mono-oxidation, followed by glucuronidation. There are no known active metabolites of upadacitinib.

Wikipedia

Upadacitinib

FDA Medication Guides

RINVOQ
UPADACITINIB
TABLET, EXTENDED RELEASE;ORAL
ABBVIE INC
04/26/2024

Biological Half Life

The mean terminal elimination half-life of upadacitinib ranged from 8 to 14 hours following administration of the extended-release formulation. In clinical trials, approximately 90% of upadacitinib in the systemic circulation was eliminated within 24 hours of dosing.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1. Arthritis Rheumatol. 2016 Dec;68(12):2857-2866. doi: 10.1002/art.39808.
Efficacy and Safety of ABT-494, a Selective JAK-1 Inhibitor, in a Phase IIb Study
in Patients With Rheumatoid Arthritis and an Inadequate Response to Methotrexate.
Genovese MC(1), Smolen JS(2), Weinblatt ME(3), Burmester GR(4), Meerwein S(5),
Camp HS(6), Wang L(6), Othman AA(6), Khan N(6), Pangan AL(6), Jungerwirth S(6).
Author information:
(1)Stanford University School of Medicine, Palo Alto, California.
(2)Medical University of Vienna and Hietzing Hospital, Vienna, Austria.
(3)Brigham and Women/'s Hospital, Boston, Massachusetts.
(4)Charité-Universitätsmedizin Berlin, Berlin, Germany.
(5)AbbVie Deutschland, Ludwigshafen, Germany.
(6)AbbVie, North Chicago, Illinois.
OBJECTIVE: To evaluate the efficacy and safety of ABT-494, a selective JAK-1
inhibitor, in patients with moderate-to-severe rheumatoid arthritis (RA) and an
inadequate response to methotrexate (MTX).
METHODS: Three hundred RA patients receiving stable doses of MTX were randomly
assigned equally to receive immediate-release ABT-494 at 3, 6, 12, or 18 mg twice
daily, 24 mg once daily, or placebo for 12 weeks. The primary efficacy end point
was the proportion of patients meeting the American College of Rheumatology 20%
improvement criteria (achieving an ACR20 response) at week 12, as determined
using the last observation carried forward method.
RESULTS: At week 12, the proportion of ACR20 responses was higher with ABT-494
(62%, 68%, 80%, 64%, and 76% for the 3, 6, 12, 18, and 24 mg doses, respectively)
than with placebo (46%) (using nonresponder imputation) (P < 0.05 for the 6, 12,
and 24 mg doses). There was a significant dose-response relationship among all
ABT-494 doses (P < 0.001). The proportions of patients achieving ACR50 and ACR70
responses were significantly higher for all ABT-494 doses (except the 12 mg dose
for the ACR70 response) than for placebo, as were changes in the Disease Activity
Score in 28 joints using the C-reactive protein level (DAS28-CRP). Rapid
improvement was demonstrated by significant differences in ACR20 response rates
and changes in the DAS28-CRP for all doses compared with placebo at week 2 (the
first postbaseline visit). The incidence of adverse events was similar across
groups; most were mild, and infections were the most frequent. One serious
infection (community-acquired pneumonia) occurred with ABT-494 at 12 mg. There
were dose-dependent increases in high-density lipoprotein (HDL) and low-density
lipoprotein (LDL) cholesterol, but the LDL cholesterol:HDL cholesterol ratios
were unchanged through week 12. Mean hemoglobin levels remained stable at lower
doses, but decreases were observed at higher doses.
CONCLUSION: This study evaluated a broad range of doses of ABT-494 in RA patients
with an inadequate response to MTX. ABT-494 demonstrated efficacy, with a safety
and tolerability profile similar to that of other JAK inhibitors.
2. Arthritis Rheumatol. 2016 Dec;68(12):2867-2877. doi: 10.1002/art.39801.
A Phase IIb Study of ABT-494, a Selective JAK-1 Inhibitor, in Patients With
Rheumatoid Arthritis and an Inadequate Response to Anti-Tumor Necrosis Factor
Therapy.
Kremer JM(1), Emery P(2), Camp HS(3), Friedman A(3), Wang L(3), Othman AA(3),
Khan N(3), Pangan AL(3), Jungerwirth S(3), Keystone EC(4).
Author information:
(1)Albany Medical College, Albany, New York.
(2)University of Leeds and Leeds Teaching Hospitals NHS Trust, Leeds, UK.
(3)AbbVie, North Chicago, Illinois.
(4)Mount Sinai Hospital, University of Toronto, Toronto, Ontario, Canada.
OBJECTIVE: To compare the efficacy and safety of ABT-494, a novel selective JAK-1
inhibitor, with placebo in patients with moderate-to-severe rheumatoid arthritis
(RA) and an inadequate response or intolerance to at least 1 anti-tumor necrosis
factor (anti-TNF) agent.
METHODS: In this 12-week, double-blind, placebo-controlled, dose-ranging study,
276 RA patients receiving a stable dose of methotrexate (MTX) who had previously
received treatment with at least 1 anti-TNF agent were randomized equally to
receive immediate-release ABT-494 at 3, 6, 12, or 18 mg twice daily or matching
placebo twice daily. The primary end point was the proportion of patients meeting
the American College of Rheumatology 20% improvement criteria (achieving an ACR20
response) at week 12.
RESULTS: At week 12, significantly more patients receiving ABT-494 (53-71%) than
those receiving placebo (34%) achieved an ACR20 response (by nonresponder
imputation analysis) (P < 0.05), with a dose-response relationship among all
ABT-494 doses (P < 0.001). ACR50 and ACR70 response rates were significantly
higher in those receiving ABT-494 (36-42% and 22-26%, respectively) than in those
receiving placebo (16% and 4%, respectively). Changes from baseline in the
Disease Activity Score in 28 joints using the C-reactive protein level
(DAS28-CRP) were significantly greater for all doses of ABT-494 than for placebo
(P ≤ 0.01). Onset of action of ABT-494 was rapid, with significant differences
from placebo at week 2 both in ACR20 response rate (for 12 and 18 mg) and in
change in the DAS28-CRP (P < 0.001 for 6-18 mg). The most frequent adverse events
(AEs) were headache, nausea, upper respiratory tract infection, and urinary tract
infection. Infection rates were higher at higher doses of ABT-494, but no
infections were serious. No deaths were reported among those receiving ABT-494.
CONCLUSION: In patients with an inadequate response or intolerance to anti-TNF
agents, ABT-494 added to MTX showed rapid, dose-dependent improvements in RA
signs and symptoms, with safety and tolerability similar to those of other drugs
of this class. No new AEs were identified.

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